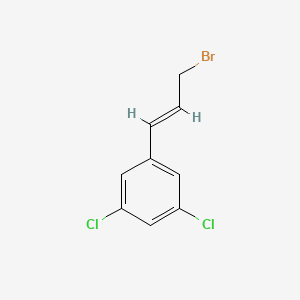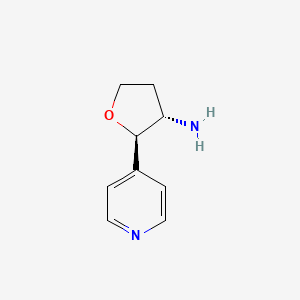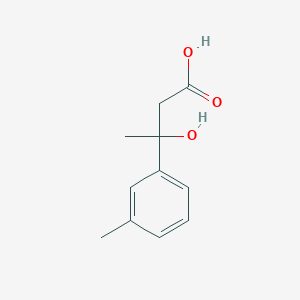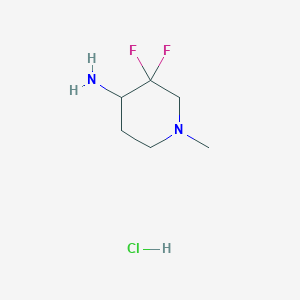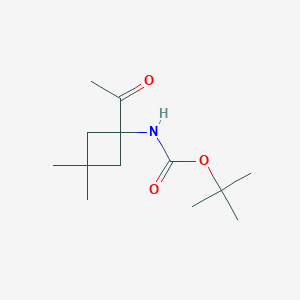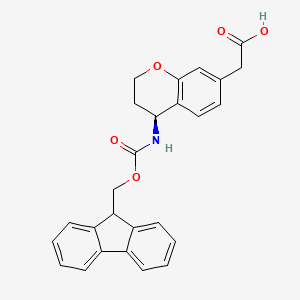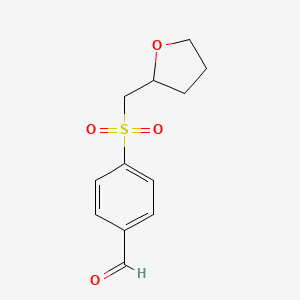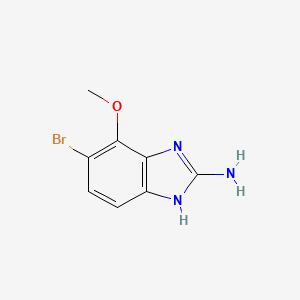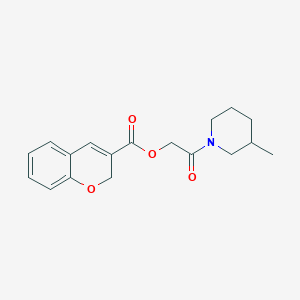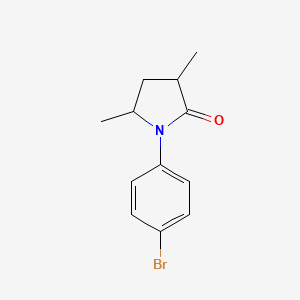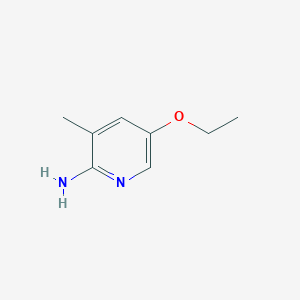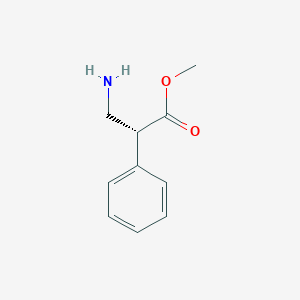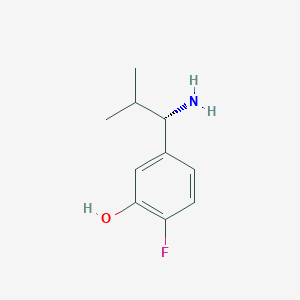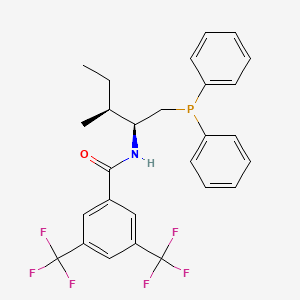
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diphenylphosphanyl group, a methylpentan-2-yl moiety, and a benzamide core substituted with trifluoromethyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzamides .
Aplicaciones Científicas De Investigación
N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, influencing catalytic activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its interaction with biological membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphine ligands and benzamide derivatives with trifluoromethyl substitutions. Examples include:
- N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
- N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylhexan-2-yl)-3,5-bis(trifluoromethyl)benzamide .
Uniqueness
The uniqueness of N-((2S,3S)-1-(Diphenylphosphanyl)-3-methylpentan-2-yl)-3,5-bis(trifluoromethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
N-[(2S,3S)-1-diphenylphosphanyl-3-methylpentan-2-yl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F6NOP/c1-3-18(2)24(17-36(22-10-6-4-7-11-22)23-12-8-5-9-13-23)34-25(35)19-14-20(26(28,29)30)16-21(15-19)27(31,32)33/h4-16,18,24H,3,17H2,1-2H3,(H,34,35)/t18-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFFZXZEJNVVMN-MHECFPHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F6NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
